

# Application Notes and Protocols: Asymmetric Isomerization of Allylic Amines with Rh-(R)-BINAP

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## Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118720

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## Introduction

The asymmetric isomerization of allylic amines into chiral enamines is a powerful transformation in organic synthesis, providing access to valuable chiral building blocks such as aldehydes and amines. The use of cationic rhodium(I) complexes bearing the chiral diphosphine ligand **(R)-BINAP** (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has emerged as a highly efficient and enantioselective catalytic system for this reaction. This method is renowned for its high catalytic activity and excellent enantiocontrol, famously exemplified by the industrial-scale synthesis of L-menthol in the Takasago process.<sup>[1][2][3]</sup>

These application notes provide an overview of the reaction, its mechanism, and detailed protocols for catalyst preparation and the asymmetric isomerization process.

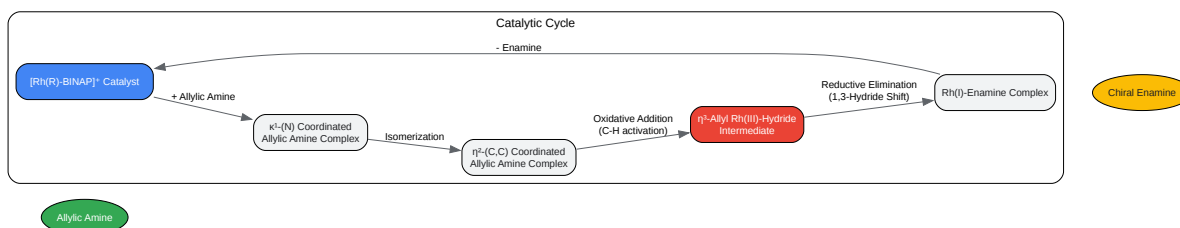
## Reaction Mechanism

The prevailing mechanism for the Rh-**(R)-BINAP** catalyzed asymmetric isomerization of allylic amines is the modified allylic mechanism.<sup>[4][5][6]</sup> This pathway involves the following key steps:

- **Coordination:** The allylic amine coordinates to the cationic Rh(I) center through the nitrogen atom.

- Intramolecular Isomerization: The coordination shifts from the nitrogen ( $\kappa^1\text{-(N)}$ ) to the double bond ( $\eta^2\text{-(C,C)}$ ).
- Oxidative Addition: The C-H bond at the C1 position of the allyl group undergoes oxidative addition to the rhodium center, forming a distorted octahedral  $\eta^3\text{-allyl Rh(III)-hydride}$  complex.
- Reductive Elimination: A 1,3-hydride shift occurs via reductive elimination, transferring the hydrogen to the C3 position of the allyl moiety, thus forming the enamine product and regenerating the active Rh(I) catalyst.

The chirality of the BINAP ligand creates a chiral environment around the metal center, which effectively controls the stereochemical outcome of the 1,3-hydrogen shift, leading to high enantioselectivity.



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Caption: Catalytic cycle for the Rh-(**R**)-**BINAP** catalyzed asymmetric isomerization.

## Applications in Synthesis

The most prominent application of this methodology is the Takasago process for the synthesis of L-menthol, where N,N-diethylgeranylamine is isomerized to the corresponding (R)-citronellal enamine with exceptional enantioselectivity (96-99% ee).<sup>[3]</sup> Subsequent hydrolysis and cyclization yield L-menthol. This process is a landmark in industrial asymmetric catalysis.

## Substrate Scope

The Rh-(**R**)-**BINAP** catalytic system is effective for the isomerization of a range of prochiral allylic amines. High enantioselectivity is generally observed for substrates with specific substitution patterns.

Substrate (Allylic Amine)	Product (Enamine)	Yield (%)	e.e. (%)	Reference
N,N-Diethylgeranylamine	(R)-N,N-Diethyl-3,7-dimethyl-1-octen-1-amine	>98	96-99	<sup>[3]</sup>
N,N-Diethylnerylamine	(S)-N,N-Diethyl-3,7-dimethyl-1-octen-1-amine	>98	>95	<sup>[5]</sup>

Note: The stereochemical outcome is dependent on the geometry of the starting allylic amine and the chirality of the BINAP ligand.

## Experimental Protocols

### Protocol 1: Preparation of the Catalyst Precursor [Rh((**R**)-**BINAP**)(COD)]ClO<sub>4</sub>

This protocol describes the synthesis of the cationic rhodium(I) catalyst precursor.

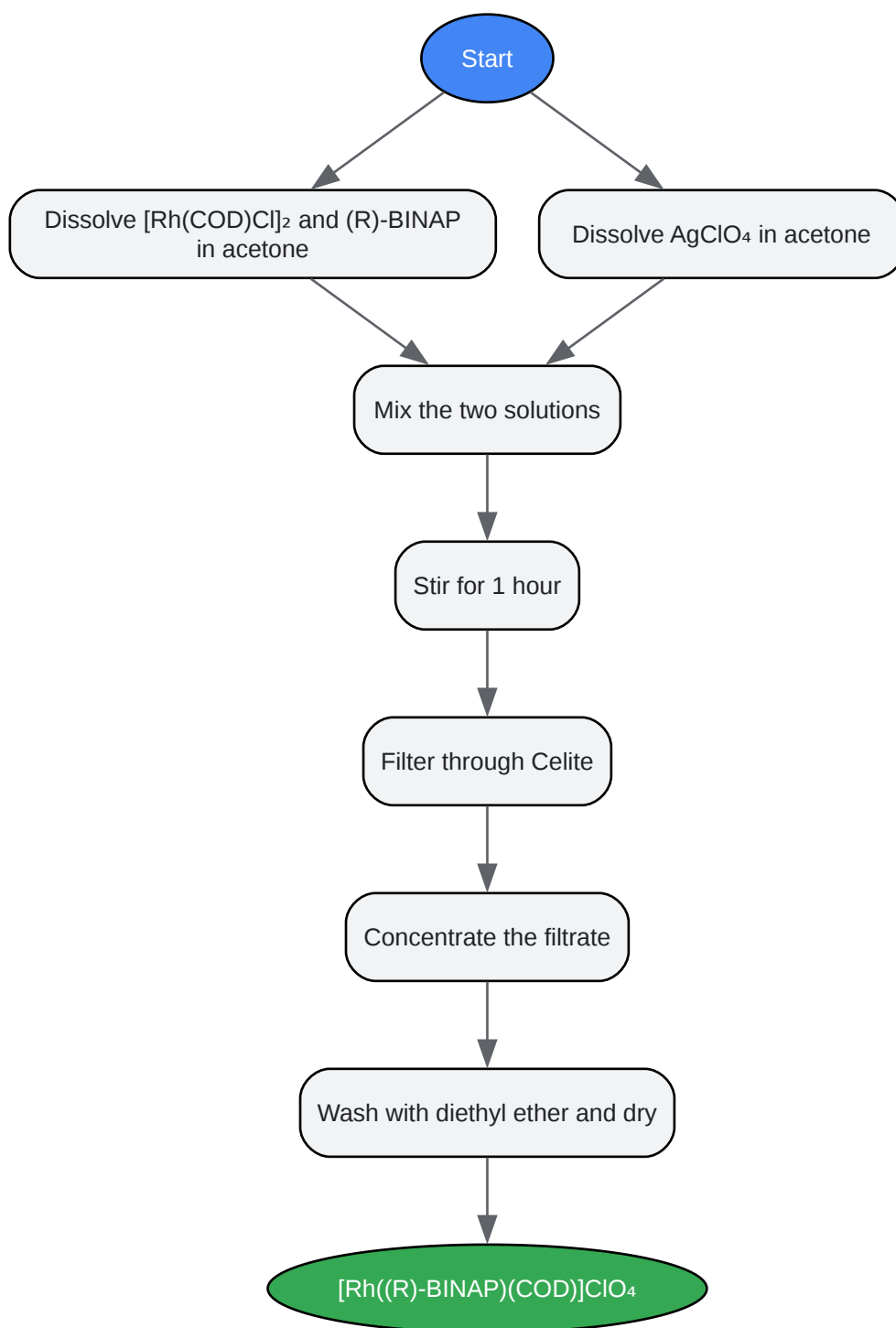
Materials:

- [Rh(COD)Cl]<sub>2</sub> (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
- (**R**)-(+)-BINAP

- Silver perchlorate ( $\text{AgClO}_4$ )
- Acetone (anhydrous)
- Dichloromethane (anhydrous)
- Diethyl ether

Procedure:

- In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve  $[\text{Rh}(\text{COD})\text{Cl}]_2$  (1 equivalent) and (R)-(+)-BINAP (2.2 equivalents) in anhydrous acetone.
- Stir the resulting yellow solution at room temperature for 30 minutes.
- In a separate Schlenk flask, dissolve silver perchlorate (2.2 equivalents) in anhydrous acetone.
- Slowly add the silver perchlorate solution to the rhodium-BINAP solution. A white precipitate of  $\text{AgCl}$  will form immediately.
- Stir the mixture at room temperature for 1 hour.
- Filter the mixture through a pad of Celite under an inert atmosphere to remove the  $\text{AgCl}$  precipitate.
- Wash the Celite pad with a small amount of anhydrous dichloromethane.
- Concentrate the filtrate under reduced pressure to afford an orange-red solid.
- Wash the solid with diethyl ether and dry under vacuum to yield  $[\text{Rh}((\text{R})\text{-BINAP})(\text{COD})]\text{ClO}_4$ .



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Caption: Workflow for the preparation of the Rh-(**R**)-BINAP catalyst.

## Protocol 2: General Procedure for Asymmetric Isomerization of Allylic Amines

This protocol provides a general method for the isomerization reaction.

Materials:

- [Rh((**R**)-**BINAP**)(COD)]ClO<sub>4</sub> (or a similar cationic Rh-(**R**)-**BINAP** complex)
- Allylic amine substrate
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), degassed)
- Inert atmosphere (Argon or Nitrogen)

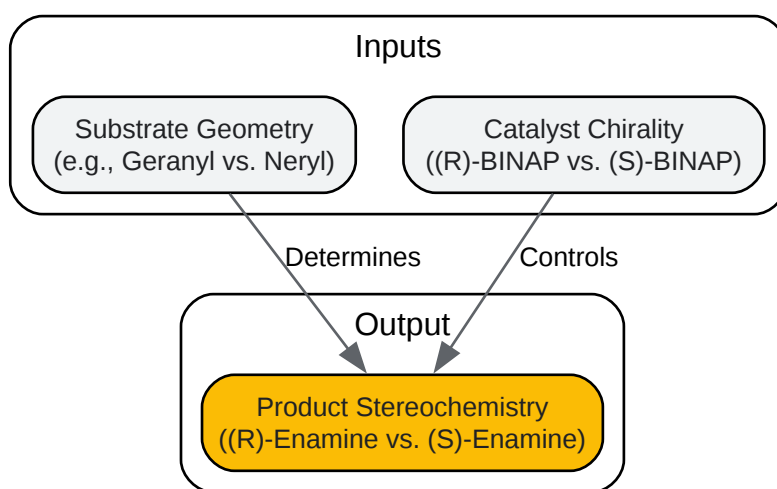
Procedure:

- To a dried Schlenk flask under an inert atmosphere, add the allylic amine substrate (1 equivalent).
- Add anhydrous, degassed THF (to a concentration of 0.1-1.0 M).
- In a separate glovebox or under a positive pressure of inert gas, weigh the [Rh((**R**)-**BINAP**)(COD)]ClO<sub>4</sub> catalyst (0.01 - 1 mol%).
- Add the catalyst to the reaction flask.
- Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or <sup>1</sup>H NMR).
- Upon completion, cool the reaction mixture to room temperature.
- The solvent can be removed under reduced pressure. The crude enamine product can then be purified by distillation or chromatography if necessary. The enamine can also be directly hydrolyzed to the corresponding aldehyde by treatment with an aqueous acid (e.g., acetic acid or silica gel).

Quantitative Data for Isomerization of N,N-Diethylgeranylamine:

Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Conversion (%)	e.e. (%)
0.1	THF	80	16	>99	98
0.01	THF	100	24	>99	97

Note: Optimal conditions may vary depending on the substrate.



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Caption: Relationship between substrate, catalyst, and product stereochemistry.

## Safety Precautions

- Rhodium catalysts and silver salts are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
- Reactions should be carried out in a well-ventilated fume hood.
- Anhydrous solvents are flammable and should be handled with care.
- Always work under an inert atmosphere when handling the catalyst and setting up the reaction to avoid catalyst deactivation.

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